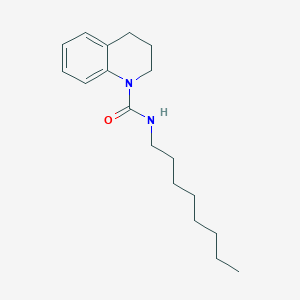
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of cyanoethyl and thiazolyl groups, which contribute to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide typically involves the reaction of appropriate thiazole derivatives with cyanoethyl groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol . The process requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The cyanoethyl and thiazolyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .
Aplicaciones Científicas De Investigación
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The thiazole groups are known to interact with biological macromolecules, potentially inhibiting key enzymes or disrupting cellular processes. The cyanoethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole derivatives: Exhibits potent antimicrobial activity and is used in medicinal chemistry.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide is unique due to the combination of cyanoethyl and thiazolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
88321-28-2 |
|---|---|
Fórmula molecular |
C15H14N6O2S2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2,2-bis(2-cyanoethyl)-N,N'-bis(1,3-thiazol-2-yl)propanediamide |
InChI |
InChI=1S/C15H14N6O2S2/c16-5-1-3-15(4-2-6-17,11(22)20-13-18-7-9-24-13)12(23)21-14-19-8-10-25-14/h7-10H,1-4H2,(H,18,20,22)(H,19,21,23) |
Clave InChI |
IZBOXCVOUPUSMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



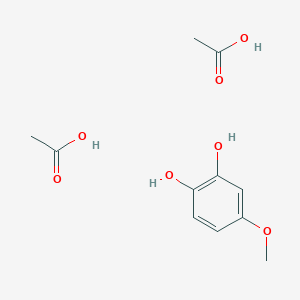
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)

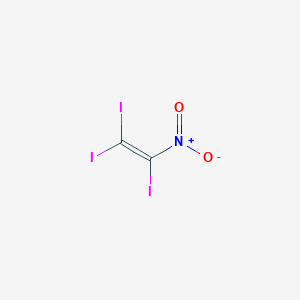
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
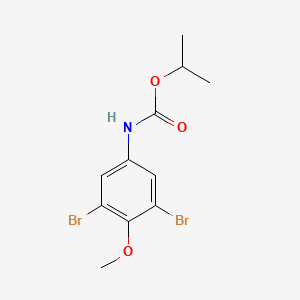

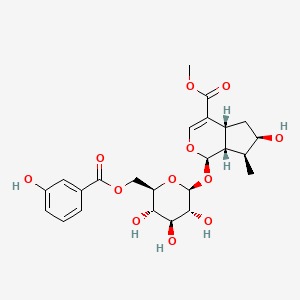
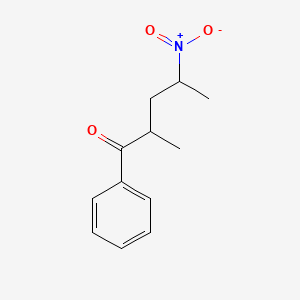
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)

